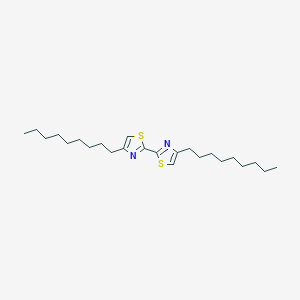

4,4'-Dinonyl-2,2'-bithiazole

描述

4,4’-Dinonyl-2,2’-bithiazole is an organic compound that belongs to the bithiazole family. Bithiazoles are heterocyclic compounds containing two thiazole rings. The presence of long nonyl chains in 4,4’-Dinonyl-2,2’-bithiazole enhances its solubility in organic solvents and modifies its electronic properties, making it a valuable compound in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonyl-2,2’-bithiazole typically involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes. This method uses a palladium-catalyzed direct C–H arylation reaction. The reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst, pivalic acid as an additive, and potassium carbonate (K2CO3) as the base in dimethylacetamide (DMAc) solvent. The reaction is carried out at 100°C .

Industrial Production Methods

Industrial production methods for 4,4’-Dinonyl-2,2’-bithiazole are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

4,4’-Dinonyl-2,2’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted bithiazoles depending on the reagents used.

科学研究应用

Semiconducting Materials

4,4'-Dinonyl-2,2'-bithiazole derivatives have been extensively studied as n-type semiconductors in organic field-effect transistors (OFETs). Their planar structure and electron-acceptor properties make them suitable for high-performance electronic applications.

| Property | Value |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Low levels compared to thiophene-based polymers |

| Crystallinity | High, confirmed by X-ray diffraction |

| Energy Levels | Favorable for electron transport |

The low HOMO levels contribute to air stability and improved charge transport properties .

Organic Photovoltaics (OPVs)

Bithiazole-based copolymers have shown promise in OPVs due to their strong intermolecular interactions and aggregation properties. The ability to control these characteristics is crucial for enhancing power conversion efficiency. Recent studies have demonstrated that polymers synthesized from this compound exhibit improved performance metrics in solar cell applications .

Biological Applications

Although specific biological activity data for this compound is limited, related compounds have been investigated for their potential antimicrobial and anticancer activities . Bithiazole derivatives often interact with biological molecules, suggesting that further research could unveil significant therapeutic potentials .

Case Study 1: Synthesis of Bithiazole-Based Copolymers

A study conducted by Lu et al. (2012) focused on synthesizing copolymers using this compound via direct C–H arylation. The resulting polymers displayed high molecular weights and favorable electronic properties suitable for OFETs. The research highlights the importance of optimizing reaction conditions to suppress structural defects during synthesis .

Case Study 2: Photovoltaic Device Performance

Research published in Polymer Chemistry evaluated the performance of devices fabricated from bithiazole-based polymers. The study found that controlling the aggregation characteristics significantly impacted the efficiency of organic photovoltaic devices. This underscores the relevance of this compound in developing advanced materials for renewable energy technologies .

作用机制

The mechanism of action of 4,4’-Dinonyl-2,2’-bithiazole involves its interaction with molecular targets through its thiazole rings. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for applications in organic electronics and as a potential therapeutic agent.

相似化合物的比较

Similar Compounds

- 4,4’-Dihexyl-2,2’-bithiazole

- 4,4’-Dioctyl-2,2’-bithiazole

- 4,4’-Didecyl-2,2’-bithiazole

Comparison

4,4’-Dinonyl-2,2’-bithiazole is unique due to its nonyl chains, which provide better solubility and distinct electronic properties compared to its shorter or longer alkyl chain analogs. The nonyl chains strike a balance between solubility and electronic performance, making it a preferred choice for specific applications in organic electronics and materials science .

生物活性

Overview

4,4'-Dinonyl-2,2'-bithiazole is an organic compound belonging to the bithiazole family, characterized by its two thiazole rings and nonyl substituents. Its unique structure enhances solubility and electronic properties, making it a subject of interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer activities.

- Molecular Formula : C24H40N2S2

- Molecular Weight : 424.73 g/mol

- Structure : Contains two thiazole rings connected at the 2,2' positions with nonyl groups at the 4 positions.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed direct C–H arylation reactions. The reaction conditions include:

- Catalyst : Palladium acetate (Pd(OAc)₂)

- Solvent : Dimethylacetamide (DMAc)

- Temperature : 100°C

This method allows for efficient production and modification of the compound for various applications in organic electronics and pharmaceuticals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Cytotoxic |

| A549 (lung cancer) | 15 | Cytostatic |

| HeLa (cervical cancer) | 12 | Induces apoptosis |

The anticancer mechanism is thought to involve apoptosis induction through caspase activation and modulation of cell cycle progression .

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Natural Products highlighted the antimicrobial efficacy of various bithiazoles, including this compound. The study concluded that the compound's long alkyl chains enhance its interaction with lipid membranes, contributing to its antimicrobial potency . -

Anticancer Mechanisms :

Research conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound led to a significant decrease in cell viability and increased markers for apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting effective induction of programmed cell death .

属性

IUPAC Name |

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZWICXOXNWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598825 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-91-3 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4,4'-dinonyl-2,2'-bithiazole and how is it characterized?

A1: this compound consists of two thiazole rings connected at the 2,2' positions, each bearing a nonyl (C9H19) group at the 4 position. This structure allows for polymerization through the 5 and 5' positions.

- Spectroscopic Data: Characterization typically involves techniques like NMR (Nuclear Magnetic Resonance) to confirm structure and UV-Vis spectroscopy to assess its optical properties (absorption and emission). [, , ]

Q2: How does the incorporation of this compound into polymers influence their optical properties and what is the significance?

A2: The bithiazole unit acts as an electron-accepting group within the polymer backbone. This influences the polymer's band gap, which in turn dictates the color of light emitted in LED applications or the wavelengths of light absorbed in photovoltaic devices. For instance, poly(bithiazole)s have shown electroluminescence ranging from blue-green to red. [, ]

Q3: What is the impact of a thiophene bridge on the performance of polymers containing dithienosilole and this compound units?

A3: Research indicates that incorporating a thiophene bridge between dithienosilole and bithiazole units can positively impact the photovoltaic performance of the resulting polymers. Specifically, the thiophene bridge leads to: []* Increased molecular weight and narrower polydispersity.* Enhanced planarity of the polymer backbone, promoting conjugation.* Improved crystallinity in the solid state.* Higher hole mobility, facilitating charge transport.* Better miscibility with fullerene acceptors commonly used in organic solar cells.

Q4: What are the observed morphological characteristics of polymers containing this compound and how do they relate to material properties?

A4: Studies using powder X-ray diffraction have revealed strong peaks associated with lamellar spacing and three-dimensional ordering in poly(4,4'-dinonyl-2,2'-bisoxazole), a structural analogue of the bithiazole polymer. This ordered structure is indicative of a semicrystalline morphology, which can influence charge transport properties in electronic devices. []

Q5: What challenges have been encountered in the development of LEDs using this compound-based polymers, and are there potential solutions?

A5: While this compound-based polymers show promise for LEDs, a significant challenge is the rapid degradation of diode current levels after light emission. This degradation is attributed to: []

Q6: Are there any notable electrochemical properties associated with this compound-containing polymers?

A6: Yes, polymers containing this compound typically exhibit reversible reduction behavior at potentials around -2.0 V. This property makes them n-dopable, meaning they can be chemically doped with electrons to enhance their conductivity. Such polymers have shown conductivities reaching approximately 10^2 S/cm. []

Q7: What synthetic approaches have been explored for incorporating this compound into polymers?

A7: Several synthetic strategies have been employed, including: [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。